レタパムリン

概要

説明

レタパムリンは、グラクソ・スミスクラインが開発した局所用抗生物質です。ヒトへの使用が承認された新しいプレウロムチリン系抗生物質の最初の薬剤です。レタパムリンは、アルタバックスとアルタルゴのブランド名で販売されています。 2007年4月、米国食品医薬品局(FDA)によって、とびひなどの細菌性皮膚感染症の治療薬として承認されました .

製造方法

レタパムリンは、半合成法によって製造されます。このプロセスは、キノコであるクリトピルス・パセッケリアヌスを用いた発酵工程から始まり、重要な中間体であるプレウロムチリンが生成されます。 この中間体は、5段階の合成プロセスを経てレタパムリンに生成されます . 別の方法は、プレウロムチリンを出発物質として使用し、トルエンスルホニルクロリドとの縮合反応によってPLM-TSを得ることです。 次に、置換、酸性化、加水分解、およびアルカリ性条件下での最終縮合を含む一連の反応が行われ、レタパムリンが生成されます .

化学反応の分析

レタパムリンは、水酸化や脱メチル化などのさまざまな化学反応を受けます。 主な代謝経路には、ムチリン部分の2β位と8α位での水酸化が含まれます . また、細菌のリボソームと相互作用し、リボソームペプチジル転移酵素活性を阻害し、開始tRNA基質のリボソームP部位への結合を部分的に阻害することが知られています .

科学研究への応用

レタパムリンは、主に、メチシリン感受性黄色ブドウ球菌または化膿レンサ球菌によって引き起こされるとびひなどの細菌性皮膚感染症の治療に使用されます . MRSAを含む特定のグラム陽性菌に対して有効性が示されています . レタパムリンは、細菌リボソームの50Sサブユニット上の特定の部位に結合するという独自の作用機序を持つため、抗生物質耐性菌に対抗するための貴重なツールとなっています . さらに、迅速な代謝と低全身暴露により、局所用アプリケーションに適しています .

作用機序

レタパムリンは、プレウロムチリン系化合物に属する細菌タンパク質合成阻害剤です。細菌リボソームの50Sサブユニット(23S rRNAのドメインV)上の特定の部位に結合することにより、タンパク質合成の開始を阻害します。この結合部位には、リボソームタンパク質L3が含まれ、リボソームP部位とペプチジル転移酵素の中心部の領域に位置しています。 この部位に結合することで、レタパムリンはペプチジル転移を阻害し、P部位の相互作用を遮断し、活性な50Sリボソームサブユニットの正常な形成を妨げます .

類似の化合物との比較

レタパムリンは、チアミリンやバルネムリンなど、プレウロムチリン系抗生物質に属しています。これらの化合物は、作用機序が似ていますが、薬物動態学的特性と臨床的用途が異なります。 例えば、チアミリンとバルネムリンは主に獣医学で使用されるのに対し、レタパムリンはヒトへの使用が承認されています . 別のプレウロムチリン誘導体であるレファムリンは、2019年8月に全身投与用に承認されており、このクラスの抗生物質の開発と可能性が示されています .

科学的研究の応用

Retapamulin is primarily used in the treatment of bacterial skin infections such as impetigo caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes . It has shown efficacy against certain Gram-positive bacteria, including MRSA . Retapamulin’s unique mode of action, which involves binding to a specific site on the 50S subunit of bacterial ribosomes, makes it a valuable tool in combating antibiotic-resistant bacteria . Additionally, its rapid metabolism and low systemic exposure make it suitable for topical applications .

生化学分析

Biochemical Properties

Retapamulin interacts with the bacterial ribosome, specifically the 50S subunit . It binds to a specific site on the 50S subunit of the bacterial ribosome (domain V of 23S rRNA) . This binding site involves ribosomal protein L3 . By binding to this site, pleuromutilins like retapamulin inhibit peptidyl transfer, block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits .

Cellular Effects

Retapamulin has a bacteriostatic action, but it may become bactericidal at high concentrations . It acts by selectively inhibiting the initiation of protein synthesis in bacteria at the level of the bacterial 50S ribosome . This inhibition of protein synthesis affects the growth and survival of bacteria .

Molecular Mechanism

Retapamulin exerts its effects at the molecular level by binding to a specific site on the 50S subunit of the bacterial ribosome . This binding inhibits the initiation of protein synthesis, blocking P-site interactions, and preventing the formation of active 50S ribosomal subunits . This unique mechanism of action distinguishes retapamulin from other classes of antibiotics .

Temporal Effects in Laboratory Settings

Retapamulin is adequately and rapidly metabolized in vitro via various metabolic pathways, such as hydroxylation, including mono-, di-, and trihydroxylation, and demethylation . The major metabolic routes of retapamulin were hydroxylation at the 2β and 8α positions of the mutilin moiety .

Dosage Effects in Animal Models

The effects of retapamulin in animal models have not been extensively studied. It is known that retapamulin is indicated for use twice a day for 5 days in patients aged 9 months or older .

Metabolic Pathways

Retapamulin is extensively metabolized to numerous metabolites, of which the predominant routes of metabolism were mono-oxygenation and N-demethylation . The major enzyme responsible for metabolism of retapamulin in human liver microsomes was cytochrome P450 3A4 (CYP3A4) .

Transport and Distribution

The transport and distribution of retapamulin within cells and tissues are not well determined . It is known that retapamulin is approximately 94% bound to human plasma proteins, and the protein binding is independent of concentration .

Subcellular Localization

The subcellular localization of retapamulin is not well studied. Given its mechanism of action, it is likely that retapamulin localizes to the bacterial ribosome where it exerts its effects .

準備方法

Retapamulin is manufactured by a semi-synthetic process. The process begins with a fermentation step using the fungus Clitopilus passeckerianus to yield the key intermediate pleuromutilin. This intermediate then undergoes a five-step synthetic process to produce retapamulin . Another method involves using pleuromutilin as a starting material and obtaining PLM-TS by condensation reaction with toluenesulfonyl chloride. This is followed by a series of reactions including substitution, acidification, hydrolysis, and final condensation under alkaline conditions to yield retapamulin .

化学反応の分析

Retapamulin undergoes various chemical reactions, including hydroxylation and demethylation. The major metabolic routes involve hydroxylation at the 2β and 8α positions of the mutilin moiety . It is also known to interact with bacterial ribosomes, inhibiting ribosomal peptidyl transferase activity and partially inhibiting the binding of the initiator tRNA substrate to the ribosomal P-site .

類似化合物との比較

Retapamulin is part of the pleuromutilin class of antibiotics, which also includes tiamulin and valnemulin. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications. For example, tiamulin and valnemulin are primarily used in veterinary medicine, while retapamulin is approved for human use . Another pleuromutilin derivative, lefamulin, was approved in August 2019 for systemic use, highlighting the ongoing development and potential of this class of antibiotics .

特性

CAS番号 |

224452-66-8 |

|---|---|

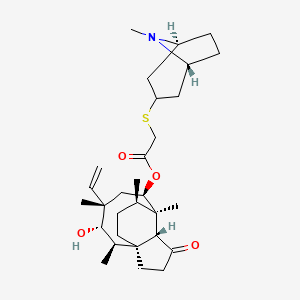

分子式 |

C30H47NO4S |

分子量 |

517.8 g/mol |

IUPAC名 |

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18?,19?,20?,21?,22?,24?,26?,27?,28-,29+,30+/m1/s1 |

InChIキー |

STZYTFJPGGDRJD-FLVMOMPBSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |

異性体SMILES |

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |

正規SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |

外観 |

White to off-white solid powder |

Key on ui other cas no. |

224452-66-8 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

3.94e-04 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SB-275833; SB 275833; SB275833; Retapamulin, brand names Altabax and Altargo. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of retapamulin?

A: Retapamulin exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the peptidyl transferase center located within the 50S ribosomal subunit. [, ] This binding interaction inhibits bacterial protein synthesis. [, , , , ]

Q2: How does the binding of retapamulin to the ribosome differ from other antibiotics?

A: Retapamulin exhibits a unique binding site on the ribosome compared to other antibiotic classes that target protein synthesis. [, , ] This distinct binding mode contributes to its lack of target-specific cross-resistance with commonly used antibiotics. [, , , ]

Q3: What are the downstream effects of retapamulin's inhibition of protein synthesis in bacteria?

A: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, ultimately leading to growth arrest and bacterial cell death. [, , ] This bacteriostatic effect makes retapamulin effective against susceptible bacterial strains.

Q4: What is the molecular formula and weight of retapamulin?

A: The molecular formula of retapamulin is C28H47NO4S, and its molecular weight is 493.75 g/mol. []

Q5: Is there any spectroscopic data available for characterizing retapamulin?

A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, for the analysis of retapamulin. [, ] This technique allows for the separation, identification, and quantification of retapamulin based on its unique chemical properties.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of retapamulin?

A: Topical application of retapamulin results in low systemic exposure, making it challenging to obtain detailed pharmacokinetic parameters. [, , ] Research using microdialysis techniques has aimed to quantify dermal concentrations and relate them to plasma concentrations. [] Studies have shown that retapamulin undergoes significant metabolism in vitro and in vivo, primarily through hydroxylation and demethylation pathways. []

Q7: How do the pharmacokinetic properties of retapamulin relate to its topical application and efficacy?

A: The low systemic absorption of retapamulin after topical application is advantageous for treating localized skin infections, as it minimizes the risk of systemic side effects. [, ]

Q8: What in vitro models have been used to evaluate the efficacy of retapamulin?

A: Researchers have employed broth microdilution, agar dilution, and E-test methods to determine the Minimum Inhibitory Concentrations (MICs) of retapamulin against a range of bacterial isolates. [, , , , , , , , , ] Time-kill assays have also been used to assess its bactericidal activity. []

Q9: What in vivo models have been used to assess the efficacy of retapamulin?

A: Animal models, particularly the surgical wound infection model in rabbits, have been used to evaluate the efficacy of retapamulin in treating infected skin lesions. [, ]

Q10: Are there any clinical trials investigating the efficacy of retapamulin?

A: Yes, numerous clinical trials have been conducted to assess the safety and efficacy of retapamulin in treating various skin infections, including impetigo and secondarily infected traumatic lesions. [, , , , , , , , , ]

Q11: What are the known resistance mechanisms to retapamulin?

A: Resistance to retapamulin is primarily associated with mutations in the rplC gene, which encodes the ribosomal protein L3. [, , , ] These mutations alter the binding site of retapamulin on the ribosome, reducing its efficacy.

Q12: What is the prevalence of retapamulin resistance in clinical isolates?

A: While retapamulin resistance remains relatively low, studies have reported emerging resistance, particularly in MRSA strains. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。